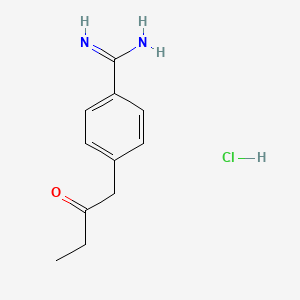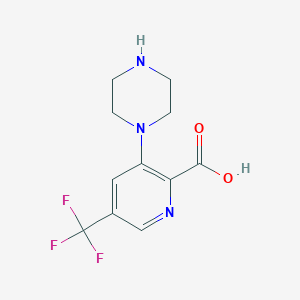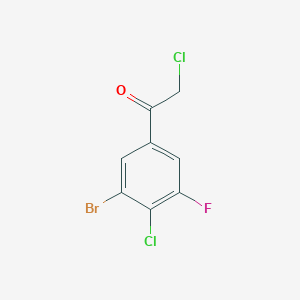
3'-Bromo-4'-chloro-5'-fluorophenacyl chloride
Übersicht
Beschreibung
3’-Bromo-4’-chloro-5’-fluorophenacyl chloride: is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the sequential halogenation of 4-chloroacetophenone. The process involves:
Bromination: 4-chloroacetophenone is first brominated using bromine or a brominating agent such as pyridine hydrobromide perbromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents such as acetic acid or dimethylformamide may be used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenacyl chloride moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as amides, ethers, or thioethers.
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through halogenation reactions. It is also used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its unique halogenation pattern can enhance the bioactivity and selectivity of drug candidates.
Industry: In the industrial sector, 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride involves its ability to undergo nucleophilic substitution reactions. The halogen atoms (bromine, chlorine, and fluorine) can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, leading to enzyme inactivation.
Signal Transduction Pathways: Its derivatives can modulate signal transduction pathways by interacting with specific receptors or proteins.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 2-Chloro-4-fluoroacetophenone
- 3-Bromo-4-fluorophenacyl bromide
Comparison: 3’-Bromo-4’-chloro-5’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms on the phenacyl chloride structure. This unique halogenation pattern imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds. For example, 4-Bromo-3-fluorobenzenesulfonyl chloride lacks the chlorine atom, which can affect its reactivity and applications. Similarly, 2-Chloro-4-fluoroacetophenone and 3-Bromo-4-fluorophenacyl bromide have different halogenation patterns, leading to variations in their chemical behavior and uses.
Eigenschaften
IUPAC Name |
1-(3-bromo-4-chloro-5-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-1-4(7(13)3-10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRVUHPQJUIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


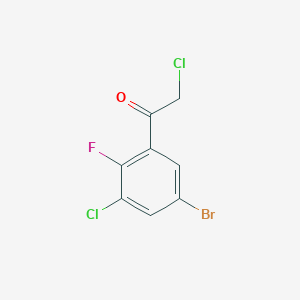


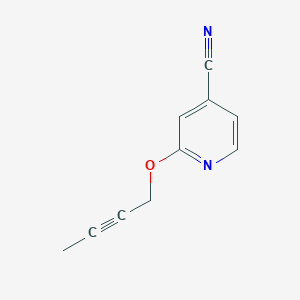
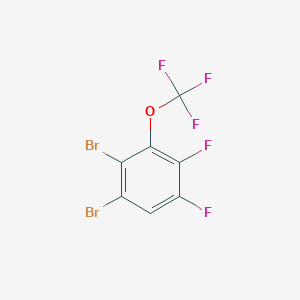
![7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411068.png)

![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1411072.png)



